molecular formula C11H14ClFN2 B1427999 1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine CAS No. 1247243-31-7

1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine

Cat. No.: B1427999
CAS No.: 1247243-31-7
M. Wt: 228.69 g/mol
InChI Key: YEWHSMVPJRZRQB-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-4-fluorobenzyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chloro and fluoro substituents on the benzyl group can impart unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where pyrrolidine reacts with 2-chloro-4-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound serves as a valuable scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is employed in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It finds use in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine can be compared with other similar compounds such as:

    1-(2-Chlorobenzyl)pyrrolidin-3-amine: This compound lacks the fluorine substituent, which can affect its chemical reactivity and biological activity.

    1-(4-Fluorobenzyl)pyrrolidin-3-amine: This compound lacks the chlorine substituent, which can also influence its properties.

    1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine: This compound has two chlorine substituents, which can enhance its reactivity in certain chemical reactions.

The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more versatile in various applications compared to its analogs.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-11-5-9(13)2-1-8(11)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWHSMVPJRZRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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